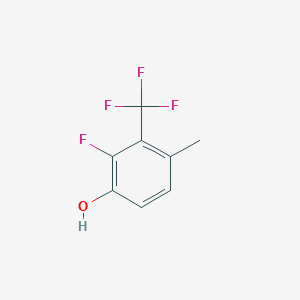

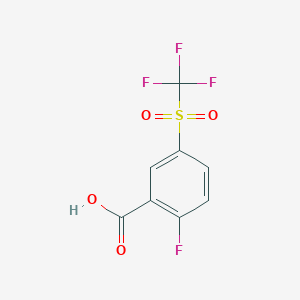

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The closest compound I found is "2-Fluoro-4-(trifluoromethyl)phenylboronic acid" . It’s a solid compound with a molecular weight of 207.92 . Another similar compound is “4-(trifluoromethyl)phenol” which is considered as a member of phenols and a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Fluoro-2-(trifluoromethyl)phenol”, can be found in the NIST Chemistry WebBook .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Fluoro-4-(trifluoromethyl)phenylboronic acid”, include a molecular weight of 207.92 and it exists in solid form .科学的研究の応用

Biocatalytic Applications

Biocatalysis introduces the trifluoromethyl group into unprotected phenols, utilizing a laccase biocatalyst and radical recombination methods. This approach allows for the synthesis of trifluoromethyl-substituted phenols under mild conditions, showcasing the compound's utility in synthesizing advanced materials with specific functional groups such as ketone, ester, and aldehyde (R. Simon et al., 2016).

Fluoroform in Synthesis

Fluoroform serves as a difluorocarbene source in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, highlighting the compound's versatility in generating fluorinated derivatives for materials science and polymer research (Charles S. Thomoson & W. Dolbier, 2013).

Fluorous Chemistry

The HFPO trimer-based alkyl triflate acts as a novel building block for fluorous chemistry, demonstrating the compound's role in creating highly fluorinated building blocks for the development of fluorous ionic liquids or intermediates for fluorous carbenes (O. Kysilka et al., 2008).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol-based compounds have been developed as fluorescent chemosensors for various analytes, including metal ions and neutral molecules. This application underscores the compound's potential in environmental monitoring and bioimaging (P. Roy, 2021).

Advanced Materials

Novel arylene ether polymers incorporating the compound have been synthesized, showing ultra-high glass-transition temperatures and solubility in organic solvents. These polymers are potential candidates for advanced material applications due to their thermal stability and solubility properties (Wen-Yao Huang et al., 2007).

Photoredox Catalysis

The compound's derivatives have been used in photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds, highlighting its role in synthesizing fluorinated pharmaceuticals and agrochemicals through innovative catalytic methods (T. Koike & M. Akita, 2016).

作用機序

Target of Action

Similar compounds have been known to target the respiratory system .

Mode of Action

It’s worth noting that the mechanism of similar compounds involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .

Result of Action

Similar compounds have been reported to cause irritation to the skin, eyes, and respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol. Furthermore, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

Safety and Hazards

特性

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBGNCNPZXYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)

![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)

![Ethyl 5-(cyclopropanecarbonylamino)-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)

![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)

![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)

![Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2850469.png)